molecular formula C12H12N2O B7481876 3-[(2-Pyridinylamino)methyl]phenol

3-[(2-Pyridinylamino)methyl]phenol

Cat. No.: B7481876
M. Wt: 200.24 g/mol
InChI Key: ZGLJYAOGVJLKLM-UHFFFAOYSA-N
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Description

3-[(2-Pyridinylamino)methyl]phenol is an organic compound with the molecular formula C12H12N2O. It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a pyridinylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Pyridinylamino)methyl]phenol typically involves the reaction of 2-aminomethylpyridine with phenol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the amino group of 2-aminomethylpyridine attacks the phenolic ring, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Pyridinylamino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Pyridinylamino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-[(2-Pyridinylamino)methyl]phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. This compound can modulate various pathways, including oxidative stress pathways, by acting as an antioxidant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Pyridinylamino)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(pyridin-2-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-11-5-3-4-10(8-11)9-14-12-6-1-2-7-13-12/h1-8,15H,9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLJYAOGVJLKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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